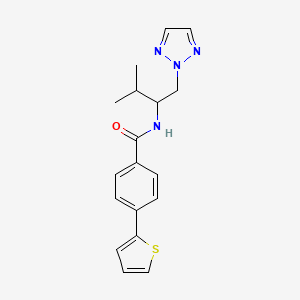

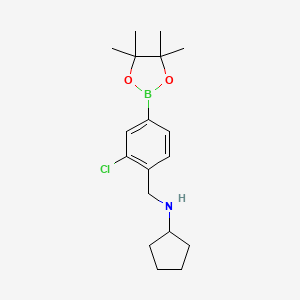

![molecular formula C14H14N2O3 B2500319 methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate CAS No. 1312004-42-4](/img/structure/B2500319.png)

methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, as seen in the preparation of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, which was synthesized by a condensation reaction of methyl-4-formylbenzoate and phenylhydrazine . Similarly, methyl (E)-2-(acetylamino)-3-cyanoprop-2-enoate and its analogs were prepared from corresponding precursors, indicating that multifunctional compounds can be synthesized from simpler molecules through specific reactions .

Molecular Structure Analysis

Spectroscopic techniques such as NMR, UV-VIS, and IR are commonly used to confirm the structures of synthesized compounds. For instance, azo-benzoic acids were characterized using these methods, and their molecular structures were optimized using density functional theory (DFT) . The same approach was used to characterize (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate, with additional quantum chemical studies providing insights into the compound's properties .

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various studies. For example, methyl 2-(benzyloxycarbonylamino)-2-cyclopropylideneacetate demonstrated reactivity in Michael additions and Diels–Alder reactions, leading to new amino acids . Cyano(ethoxycarbonothioylthio)methyl benzoate was shown to be an excellent one-carbon radical equivalent for introducing an acyl unit via radical addition to olefins .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied through various analyses. For instance, the energetic behavior of (E)-methyl-4-[(2-phenylhydrazono)methyl]benzoate was examined in solvent media using the IEF-PCM model, and its NLO properties were also investigated . The enzymatic resolution of methyl (2E,4R*,5S*)-4-(N-benzyl-N-methyl)amino-5-hydroxyhex-2-enoate provided insights into the optical activity and enantioselectivity of similar compounds .

Wissenschaftliche Forschungsanwendungen

Toward Nitroxide-Mediated Photopolymerization

Researchers have explored alkoxyamines bearing chromophore groups for their potential in photoinitiated polymerization processes. An example includes a compound similar to the one , utilized as a photoiniferter in nitroxide-mediated photopolymerization (NMP2), demonstrating the ability to control polymer growth under UV irradiation. This application highlights the potential of such compounds in developing advanced polymeric materials with tailored properties (Guillaneuf et al., 2010).

Synthesis of Radio-Labeled Compounds

The synthesis of radio-labeled compounds using derivatives similar to the target compound has been reported, emphasizing their importance in the field of radiopharmaceuticals. These compounds serve as precursors for creating labeled molecules, which are crucial for diagnostic and therapeutic applications in nuclear medicine (Taylor et al., 1996).

Development of New Materials

The compound and its related derivatives have been investigated for their roles in the synthesis of new materials, such as liquid crystals and heterocyclic systems, indicating a wide range of applications in materials science. For example, derivatives have been used in the creation of azo polymers for reversible optical storage, showing the potential for data storage applications (Meng et al., 1996).

Antimicrobial and Antifungal Activity

Efforts have also been made to synthesize compounds for evaluating their biological activities. For instance, microwave-assisted synthesis of tetrahydro-1H-pyrano[2,3-d]pyrimidine-6-carboxylates derivatives demonstrated potent in vitro antimicrobial and antifungal activities, suggesting their potential use in developing new therapeutic agents (Bhat et al., 2015).

Wirkmechanismus

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 4-[(E)-3-[cyanomethyl(methyl)amino]-3-oxoprop-1-enyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c1-16(10-9-15)13(17)8-5-11-3-6-12(7-4-11)14(18)19-2/h3-8H,10H2,1-2H3/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMTWXRMJMJTAHY-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC#N)C(=O)C=CC1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(CC#N)C(=O)/C=C/C1=CC=C(C=C1)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{2-[(cyanomethyl)(methyl)carbamoyl]eth-1-en-1-yl}benzoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

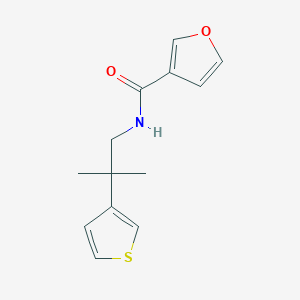

![N-[cyano(cyclohexyl)methyl]-2H-chromene-3-carboxamide](/img/structure/B2500243.png)

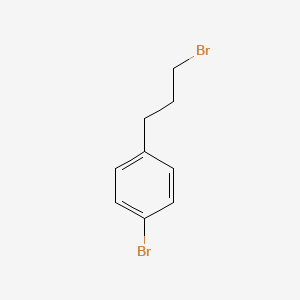

![N-allyl-N'-[2-chloro-6-(3,4-dihydro-2H-chromen-4-yloxy)benzyl]thiourea](/img/structure/B2500245.png)

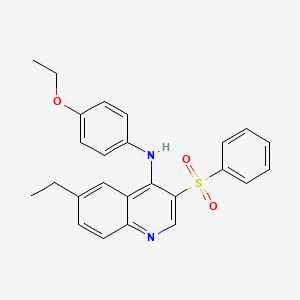

![N-(2,5-dimethylphenyl)-2-[[2-[(2-fluorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2500246.png)

![8-[(2-Methylpropan-2-yl)oxycarbonyl]-2,2-dioxo-2lambda6-thia-8-azaspiro[4.5]decane-4-carboxylic acid](/img/structure/B2500248.png)

![(4-Cyclobutylidenepiperidin-1-yl)-[4-(3-methoxyphenyl)phenyl]methanone](/img/structure/B2500251.png)

![N-(3-methoxyphenyl)-2-{[5-phenyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2500252.png)

![N-(3,5-dimethylphenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2500255.png)

![1-(4-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-phenoxypropan-1-one](/img/structure/B2500259.png)